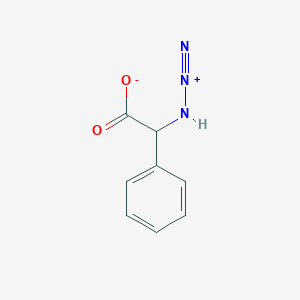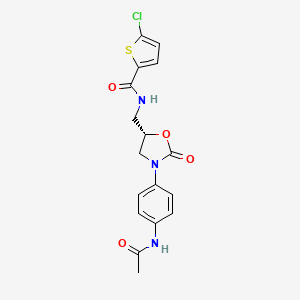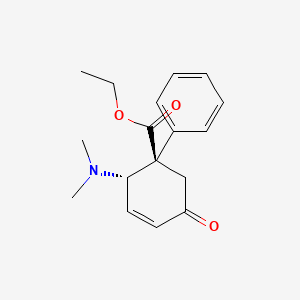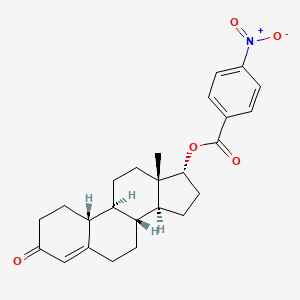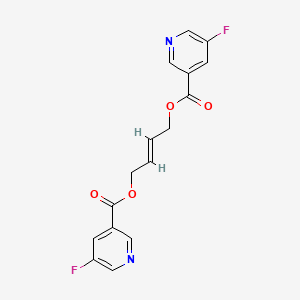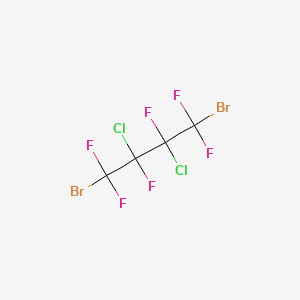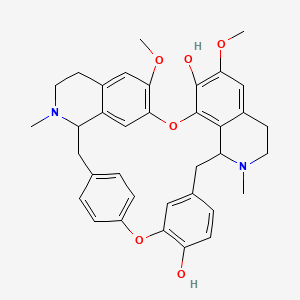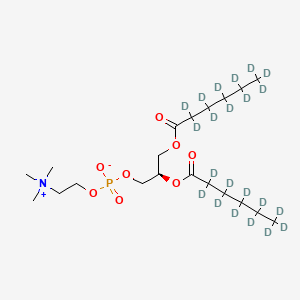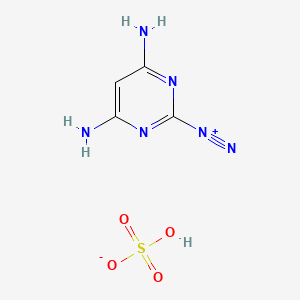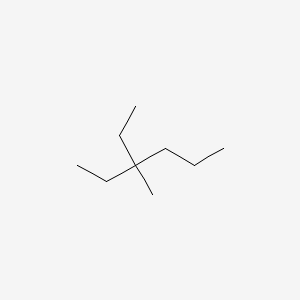
3-Ethyl-3-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-methylhexane is an organic compound belonging to the class of alkanes. It has the molecular formula C9H20 and is a branched alkane with a unique structure. The compound consists of a six-carbon chain (hexane) with an ethyl group (CH2CH3) and a methyl group (CH3) attached to the third carbon atom. This structural arrangement gives it distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with ethyl and methyl groups. This can be done using Friedel-Crafts alkylation, where hexane reacts with ethyl chloride (CH3CH2Cl) and methyl chloride (CH3Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes, including this compound. The use of zeolite catalysts and high temperatures facilitates the rearrangement of carbon atoms to form the desired branched structure.
化学反応の分析
Types of Reactions: 3-Ethyl-3-methylhexane undergoes various chemical reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes (e.g., 3-chloro-3-ethylhexane)
科学的研究の応用
3-Ethyl-3-methylhexane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties. It is also used in the synthesis of more complex organic molecules.
Biology: Employed in studies related to lipid metabolism and the behavior of hydrophobic compounds in biological systems.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel additives to improve combustion efficiency.
作用機序
As an alkane, 3-Ethyl-3-methylhexane primarily exerts its effects through non-polar interactions. Its hydrophobic nature allows it to interact with other non-polar molecules, making it an effective solvent for hydrophobic substances. The compound does not have specific molecular targets or pathways, as it is chemically inert under normal conditions.
類似化合物との比較
3-Methylhexane: Another branched alkane with a similar structure but lacks the ethyl group.
2,3-Dimethylpentane: A structural isomer with two methyl groups attached to the second and third carbon atoms of pentane.
3-Ethylhexane: Similar to 3-Ethyl-3-methylhexane but with a different branching pattern.
Uniqueness: this compound is unique due to its specific branching pattern, which affects its boiling point, melting point, and solubility compared to other alkanes. Its structure also influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
3074-76-8 |
|---|---|
分子式 |
C9H20 |
分子量 |
128.25 g/mol |
IUPAC名 |
3-ethyl-3-methylhexane |
InChI |
InChI=1S/C9H20/c1-5-8-9(4,6-2)7-3/h5-8H2,1-4H3 |
InChIキー |
CYWROHZCELEGSE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
